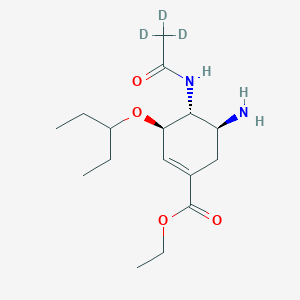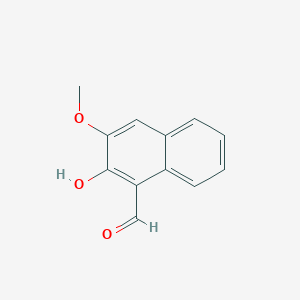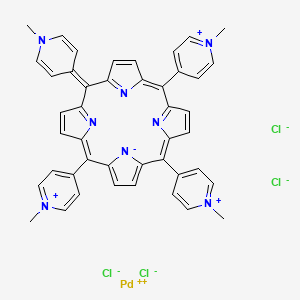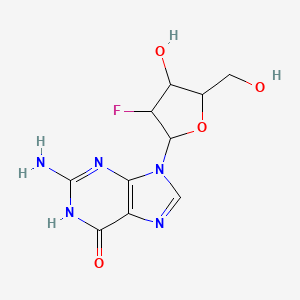![molecular formula C26H26F3N5O3 B11929687 N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-1,2,4-triazol-5-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida;dihidrato es un complejo compuesto orgánico con aplicaciones potenciales en varios campos, como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, una porción de isoquinolina y un grupo benzamida sustituido con trifluorometilo. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y potencial actividad biológica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[2-(1H-1,2,4-triazol-5-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida;dihidrato generalmente involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del Anillo de Triazol: Esto se puede lograr mediante una reacción de ciclización que involucra una azida y un alquino apropiados bajo condiciones catalizadas por cobre.
Construcción de la Porción de Isoquinolina: Este paso puede implicar una reacción de Pictet-Spengler, donde una amina reacciona con un aldehído o cetona para formar el anillo de isoquinolina.
Acoplamiento con el Grupo Benzamida: El paso final involucra el acoplamiento del intermedio triazol-isoquinolina con un cloruro de benzoílo sustituido con trifluorometilo en condiciones básicas para formar la benzamida deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción, así como técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[2-(1H-1,2,4-triazol-5-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida;dihidrato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: La porción de isoquinolina puede oxidarse para formar los correspondientes N-óxidos.
Reducción: El anillo de triazol puede reducirse en condiciones de hidrogenación.
Sustitución: El grupo benzamida puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo fenilo sustituido con trifluorometilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utiliza comúnmente gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Productos Mayores
Oxidación: Formación de N-óxidos.
Reducción: Formación de derivados de triazol reducidos.
Sustitución: Formación de derivados de benzamida sustituidos.
Aplicaciones Científicas De Investigación
N-[2-(1H-1,2,4-triazol-5-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida;dihidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica debido a su estructura única.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como alta estabilidad térmica y resistencia a la degradación.
Mecanismo De Acción
El mecanismo de acción de N-[2-(1H-1,2,4-triazol-5-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida;dihidrato implica su interacción con objetivos moleculares específicos. El anillo de triazol puede interactuar con iones metálicos, potencialmente inhibiendo metaloenzimas. La porción de isoquinolina puede intercalarse con el ADN, interrumpiendo su función. El grupo benzamida sustituido con trifluorometilo puede mejorar la lipofilicidad del compuesto, facilitando su entrada en las células e interacción con objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[2-(1H-1,2,4-triazol-5-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-fenilbenzamida
- N-[2-(1H-1,2,4-triazol-5-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(metil)fenil]benzamida
Unicidad
N-[2-(1H-1,2,4-triazol-5-ilmetil)-3,4-dihidro-1H-isoquinolin-6-il]-2-[4-(trifluorometil)fenil]benzamida;dihidrato es único debido a la presencia del grupo trifluorometilo, que mejora significativamente su estabilidad química y actividad biológica en comparación con compuestos similares sin este grupo.
Propiedades
Fórmula molecular |
C26H26F3N5O3 |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate |
InChI |
InChI=1S/C26H22F3N5O.2H2O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24;;/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33);2*1H2 |
Clave InChI |
QCUKFGSPPGIYIX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)
![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)


![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)

